N-methyl-1-phenylpyrrolidin-3-amine
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Overview
Description
N-methyl-1-phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of N-methyl-1-phenylpyrrolidin-3-amine typically involves the reaction of N-methylpyrrolidine with phenylmagnesium bromide or phenyl lithium . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
N-methyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyrrolidines .
Scientific Research Applications
N-methyl-1-phenylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
N-methyl-1-phenylpyrrolidin-3-amine can be compared with other similar compounds, such as:
N-methyl-1-phenylpyrrolidine: This compound lacks the amine group present in this compound, resulting in different chemical and biological properties.
N-phenylpyrrolidine: The absence of the methyl group in this compound affects its reactivity and interactions with molecular targets.
N-methylpyrrolidine: This compound does not have the phenyl group, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a phenyl group and a methyl group attached to the nitrogen atom, which imparts specific chemical and biological properties that are valuable in various research and industrial applications .
Properties
CAS No. |
22547-15-5 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-methyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-12-10-7-8-13(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
XGVQVOOFPKHRFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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